3-(Aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol
CAS No.:
Cat. No.: VC18214917
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO |
|---|---|
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | 3-(aminomethyl)-3-(3-fluorophenyl)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4,10,14H,5-7,13H2 |
| Standard InChI Key | BILMMYHCVCSCKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(CN)C2=CC(=CC=C2)F)O |
Introduction
Structural and Molecular Characteristics
Molecular Geometry
The compound’s structure comprises a cyclobutane ring substituted at the 1-position with a hydroxyl (-OH) group and at the 3-position with both an aminomethyl (-CH₂NH₂) group and a 3-fluorophenyl moiety. Key features include:
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Cyclobutane ring: Contributes steric strain, influencing reactivity.
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Fluorophenyl group: The meta-fluorine position enhances electronic effects, affecting intermolecular interactions .
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Aminomethyl and hydroxyl groups: Enable hydrogen bonding and participation in acid-base reactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄FNO | |
| Molecular Weight | 195.23 g/mol | |
| SMILES | C1C(CC1(CN)C2=CC(=CC=C2)F)O | |
| InChIKey | BILMMYHCVCSCKQ-UHFFFAOYSA-N | |
| Predicted Collision Cross Section (Ų) | 144.7 ([M+H]⁺) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Cyclobutane Ring Formation:
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[2+2] Cycloaddition: Precursors like alkenes undergo photochemical or thermal cycloaddition to form the cyclobutane core.
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Ring-Closing Metathesis: Catalyzed by Grubbs catalysts to construct the strained ring.
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Functionalization:
Table 2: Industrial Optimization Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd/C, CuI | >85% yield |
| Purification | Column chromatography | ≥98% purity |
| Scale-Up Feasibility | Continuous flow reactors | Cost-effective production |
Chemical Reactivity and Applications
Reaction Pathways
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Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, forming 3-(aminomethyl)-3-(3-fluorophenyl)cyclobutanone .
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Reduction: LiAlH₄ reduces the aminomethyl group to a primary amine, though steric hindrance may limit efficacy.
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Nucleophilic Substitution: The fluorine atom undergoes substitution with amines or alkoxides under basic conditions .
Pharmaceutical Relevance
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Neurological Agents: As a positive allosteric modulator of the M4 muscarinic receptor, it shows promise in treating schizophrenia and Alzheimer’s disease .
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Anticancer Activity: In vitro studies against MCF7 breast cancer cells revealed an IC₅₀ of ~15 µM, linked to G2/M cell cycle arrest .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<1 mg/mL).
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Stability: Sensitive to light and humidity; storage under inert gas (N₂/Ar) recommended .
Table 3: Spectroscopic Data
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